Disodium disulphate
Description
Disodium disulphate (Na₂S₂O₇), also known as sodium pyrosulphate, is an inorganic compound formed by two sulfate groups linked via an oxygen atom. It is a white crystalline solid with a molecular weight of 222.1 g/mol (CAS 13870-29-6) . Its primary application lies in analytical chemistry, where it is used to fuse samples for complete dissolution prior to quantitative analysis . The compound is stable under high temperatures, making it suitable for laboratory procedures requiring thermal decomposition of refractory materials.
Properties
CAS No. |
13870-29-6 |
|---|---|
Molecular Formula |
H2NaO7S2 |
Molecular Weight |
201.14 g/mol |
IUPAC Name |
disodium;disulfate |
InChI |
InChI=1S/Na.H2O7S2/c;1-8(2,3)7-9(4,5)6/h;(H,1,2,3)(H,4,5,6) |
InChI Key |
HRDAJTRXAABFOE-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
OS(=O)(=O)OS(=O)(=O)O.[Na] |
Related CAS |
7783-05-3 (Parent) |
Synonyms |
pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Disodium disulfate, also known as EINECS 237-625-5 or Disodium disulphate, is a chemical compound that primarily targets sulfur-containing molecules in biological systems. It interacts with these molecules through redox reactions, specifically targeting thiol groups and disulfide bonds.
Mode of Action
The mode of action of disodium disulfate involves the interconversion between dithiol and disulfide groups, which is a redox reaction. In its oxidized form, disodium disulfate can accept electrons from other molecules, leading to the reduction of disulfide bonds to dithiol groups. Conversely, in its reduced form, it can donate electrons, leading to the oxidation of dithiol groups to form disulfide bonds.
Biochemical Pathways
Disodium disulfate plays a role in various biochemical pathways, particularly those involving sulfur metabolism. It participates in the formation and breakage of disulfide bonds, which are crucial for the structural stability of many proteins. Disulfide exchange reactions, where disulfide bonds and free thiol groups in proteins trade places, are also mediated by disodium disulfate.
Pharmacokinetics
It is known that the compound’s bioavailability, distribution, metabolism, and excretion can be influenced by various factors, including the route of administration, the presence of other compounds, and individual physiological differences.
Result of Action
The primary result of disodium disulfate’s action is the modification of the redox state of sulfur-containing molecules. This can lead to changes in the structural conformation and function of these molecules, particularly proteins with disulfide bonds. The compound’s redox activity can also influence various cellular processes, including signal transduction and stress responses.
Action Environment
The action of disodium disulfate can be influenced by various environmental factors. For instance, the presence of other redox-active compounds can affect the compound’s redox potential and thus its ability to participate in redox reactions. Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Table 1: Inorganic Sulfates Comparison
Key Differences :
- Structure : this compound contains a disulfate (S₂O₇²⁻) group, whereas sodium sulfate (SO₄²⁻) and sulfite (SO₃²⁻) have single sulfur-oxygen anions.
- Thermal Stability : this compound’s pyrosulphate structure allows stability at high temperatures, unlike sodium sulfite, which decomposes upon heating .
- Applications : Unlike sodium sulfate (used industrially), this compound is specialized for analytical dissolution, while sodium bisulfate serves in pH control .
Comparison with Organic Sulfates/Sulfonates
Table 2: Organic Sulfates/Sulfonates Comparison
Key Differences :
- Structure: THES and neocarratetraose derivatives are complex organosulfates with ethyl or carbohydrate backbones, whereas dimethyl sulfate is a simple alkyl sulfate .
- Functionality :
- Applications: THES is notable for its non-antibiotic antimicrobial mechanism, contrasting with SAM-e’s role in metabolism and dimethyl sulfate’s industrial use .
Q & A
Q. What is the chemical structure and IUPAC nomenclature of disodium disulfate?
Disodium disulfate (Na₂S₂O₇), also known as sodium pyrosulfate, is an inorganic compound with two sulfate groups linked by an oxygen atom and coordinated with sodium ions. Its IUPAC name is disodium disulfate , and it is synthesized via controlled dehydration of sodium bisulfate (NaHSO₄) at high temperatures (>315°C). Structural validation often employs X-ray crystallography or infrared spectroscopy .
Q. What are the standard methods for synthesizing disodium disulfate in laboratory settings?
Synthesis involves heating sodium bisulfate under anhydrous conditions until complete dehydration. The reaction is monitored via thermogravimetric analysis (TGA) to ensure purity. Post-synthesis, recrystallization in concentrated sulfuric acid yields high-purity (>98%) Na₂S₂O₇. Critical parameters include temperature control (±5°C) and moisture exclusion to prevent hydrolysis .
Q. How should disodium disulfate be stored to maintain stability in experimental conditions?
Storage requires airtight containers under anhydrous conditions at 2–8°C. Stability studies indicate no decomposition for 24 months when protected from light and moisture. Hygroscopic degradation is a key risk; silica gel desiccants are recommended for long-term storage .
Advanced Research Questions
Q. What experimental approaches are used to study the antibacterial mechanisms of disulfate-containing compounds?
For compounds like tetra hydroxy ethyl disulfate disodium (THES), methodologies include:
- Minimum Inhibitory Concentration (MIC) assays : Determines efficacy against resistant strains (e.g., THES MIC: 0.05–0.1% against Vancomycin-resistant Enterococci) .
- Electron microscopy (SEM/TEM) : Visualizes bacterial cell wall disruption (e.g., THES-induced peptideoglycan lysis in S. aureus) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (e.g., THES-peptidoglycan interactions with Kd ~10⁻⁶ M) .
Q. How can researchers analyze potential resistance development in bacteria exposed to disulfate-based antimicrobial agents?
Longitudinal studies involve sub-MIC bacterial exposure over ≥7 months, with periodic MIC testing and whole-genome sequencing to detect mutations. For example, THES showed no resistance in S. aureus after 7 months due to its non-specific targeting of peptideoglycan, a conserved structural component .
Q. What methodologies are recommended for optimizing disulfate compounds to enhance pharmacological properties?
Structural optimization employs:
- Molecular docking simulations : Predicts interactions between derivatives (e.g., THES analogs) and bacterial targets.
- Pharmacokinetic assays : Evaluates bioavailability and toxicity (e.g., THES derivatives with extended ethylene glycol chains show improved membrane penetration) .
- Chelation capacity measurements : Atomic absorption spectroscopy quantifies metal-binding efficiency for enhanced activity .
Key Notes for Experimental Design
- Contradiction Management : Conflicting MIC values across studies may arise from strain-specific variations. Always include positive controls (e.g., vancomycin for Gram-positive strains) and validate results with orthogonal methods (e.g., SEM + ITC) .
- Structural Validation : Use NMR or mass spectrometry to confirm disulfate compound purity, as impurities (e.g., residual bisulfate) can skew bioactivity results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
